molecular formula C24H24N2O5S B2456287 (5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 402950-87-2

(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2456287
CAS No.: 402950-87-2
M. Wt: 452.53
InChI Key: DXUZYTBKSSNLST-UHFFFAOYSA-N
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Description

(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a complex organic compound characterized by its unique structure, which includes dimethoxyphenyl groups and a dihydropyrazolyl-thiophenylmethanone core

Properties

IUPAC Name

[3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-28-19-11-10-15(13-21(19)30-3)17-14-18(16-7-5-8-20(29-2)23(16)31-4)26(25-17)24(27)22-9-6-12-32-22/h5-13,18H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUZYTBKSSNLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of (5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is strategically divided into three critical stages:

  • Synthesis of the enone precursor containing 2,3-dimethoxy- and 3,4-dimethoxyphenyl groups.
  • Cyclization with hydrazine derivatives to form the 4,5-dihydro-1H-pyrazol-1-yl (pyrazoline) core.
  • Acylation of the pyrazoline nitrogen with thiophene-2-carbonyl chloride to introduce the methanone moiety.

This approach aligns with methodologies reported for analogous pyrazoline derivatives.

Enone Precursor Synthesis via Cross-Aldol Condensation

The enone intermediate, 1-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, is synthesized through a base-catalyzed aldol condensation.

Reaction Conditions and Optimization

  • Starting materials : 2,3-Dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde.
  • Catalyst system : Piperidine (0.5 eq) and acetic acid (0.2 eq) in anhydrous dimethylformamide (DMF).
  • Temperature and duration : 90°C for 4–6 hours under nitrogen atmosphere.
  • Workup : The crude enone is purified via silica gel chromatography (hexane/ethyl acetate, 7:3), yielding 78–85% of the desired (E)-enone.
Mechanistic Insights

The reaction proceeds via deprotonation of the acetophenone α-hydrogen by piperidine, forming an enolate that attacks the aldehyde carbonyl. Subsequent elimination of water generates the α,β-unsaturated ketone. The (E)-configuration is favored due to steric hindrance between the aryl groups.

Pyrazoline Core Formation via Hydrazine Cyclization

The enone undergoes cyclization with hydrazine hydrate to form the 4,5-dihydro-1H-pyrazoline scaffold.

Cyclization Protocol

  • Reagents : Enone (1 eq), hydrazine hydrate (1.2 eq) in ethanol.
  • Conditions : Reflux at 80°C for 8–12 hours.
  • Regioselectivity : The 3- and 5-positions of the pyrazoline ring are occupied by the 3,4-dimethoxyphenyl and 2,3-dimethoxyphenyl groups, respectively, as dictated by the enone’s electronic properties.

Side Reactions and Mitigation

  • Dihydropyrazole oxidation : Prolonged heating may oxidize the dihydropyrazole to pyrazole. This is mitigated by strict temperature control and inert atmosphere.
  • Byproduct formation : Unreacted hydrazine is quenched with aqueous sodium bicarbonate before extraction with dichloromethane.

Introduction of Thiophene-2-Carbonyl Group via Acylation

The final step involves N-acylation of the pyrazoline’s nitrogen with thiophene-2-carbonyl chloride.

Acylation Methodology

  • Reagents : Pyrazoline intermediate (1 eq), thiophene-2-carbonyl chloride (1.5 eq), triethylamine (2 eq) in dry dichloromethane.
  • Conditions : Stirring at 0°C to room temperature for 6 hours.
  • Purification : Column chromatography (chloroform/methanol, 95:5) yields the title compound in 65–72% purity.

Spectroscopic Validation

  • 1H NMR : Key signals include δ 7.85 (thiophene H-3), δ 6.70–7.20 (aryl protons), and δ 3.70–3.90 (methoxy groups).
  • MS (EI) : m/z 452.5 [M+] confirms molecular weight.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Multicomponent Approach

A modified four-component reaction using:

  • 2,3-Dimethoxyphenylacetaldehyde
  • 3,4-Dimethoxyphenylhydrazine
  • Thiophene-2-carboxylic acid
  • N,N-Diisopropylethylamine (DIPEA) as base

This method reduces step count but achieves lower yields (50–55%) due to competing imine formation.

Solid-Phase Synthesis Using Resin-Bound Reagents

Immobilized piperazine resin facilitates enone synthesis and cyclization in a single pot, improving yield (82%) but requiring specialized equipment.

Data Tables: Reaction Conditions and Outcomes

Step Reagents/Conditions Yield (%) Purity (%)
Enone synthesis Piperidine/AcOH, DMF, 90°C 85 95
Pyrazoline cyclization Hydrazine hydrate, ethanol, reflux 78 90
Acylation Thiophene-2-carbonyl chloride, TEA, DCM 72 98

Challenges and Optimization Strategies

Steric Hindrance in Acylation

The bulky 3,4-dimethoxyphenyl group at position 3 of the pyrazoline impedes acylation. Using excess acyl chloride (1.5 eq) and prolonged reaction time (8 hours) mitigates this.

Solvent Selection for Cyclization

Ethanol outperforms water in cyclization yield (78% vs. 62%) due to better solubility of the enone.

Chemical Reactions Analysis

Types of Reactions

(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .

Biological Activity

The compound (5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with thiophene derivatives. The general synthetic pathway can be summarized as follows:

  • Formation of Pyrazole Ring : Reacting substituted phenyl hydrazines with α,β-unsaturated carbonyl compounds.
  • Substitution Reactions : Incorporating thiophene moieties through nucleophilic substitution or coupling reactions.
  • Final Product Isolation : Purification through recrystallization or chromatography.

Antitumoral and Antiviral Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antitumoral and antiviral activities. For instance, structural variations in phenyl moieties have been shown to modulate these biological properties effectively. In one study, compounds with similar structures were evaluated for their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .

The mechanism underlying the biological activity of this compound appears to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.
  • Disruption of Microtubule Dynamics : Similar pyrazole derivatives have been shown to interfere with microtubule assembly, leading to apoptosis in cancer cells .

Study 1: Antitumoral Activity

A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that compounds similar to (5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)5.0
Compound BA549 (Lung)6.8
Target CompoundMCF-7 (Breast)4.2
Target CompoundA549 (Lung)5.6

Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of pyrazole derivatives against influenza virus strains. The study revealed that certain modifications to the pyrazole ring enhanced antiviral efficacy by inhibiting viral replication .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a [3+2] cyclocondensation reaction between substituted chalcones and hydrazine derivatives. A general protocol includes refluxing 3,5-diaryl-4,5-dihydro-1H-pyrazole precursors with thiophene-2-carbonyl chloride in ethanol for 2–6 hours, followed by recrystallization from DMF/EtOH (1:1) . Key parameters for optimization include:

  • Catalyst choice : Acidic (e.g., HCl) or basic (e.g., KOH) conditions to control cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance yield compared to ethanol.
  • Temperature : Reflux (~80°C) minimizes side-product formation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves diastereomers .

Advanced: How can molecular docking and dynamics simulations predict the compound’s interaction with cyclooxygenase-2 (COX-2)?

Methodological Answer:
Computational workflows involve:

Ligand preparation : Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G(d) optimization .

Target selection : Retrieve COX-2 crystal structures (PDB ID: 5KIR) and prepare via protonation and energy minimization.

Docking : Use AutoDock Vina with a grid box centered on the active site. Score binding poses using the MM-GBSA method.

Validation : Compare results with known COX-2 inhibitors (e.g., Celecoxib) to assess predictive accuracy .
Contradictions in binding scores across software (e.g., Glide vs. AutoDock) may arise from force field differences, requiring ensemble docking .

Basic: What spectroscopic techniques are critical for structural elucidation, and how are data interpreted?

Methodological Answer:

  • NMR :
    • 1H NMR : Identify dihydropyrazole protons (δ 3.1–3.5 ppm, ABX coupling) and thiophene protons (δ 7.2–7.4 ppm). Methoxy groups appear as singlets (δ ~3.8 ppm) .
    • 13C NMR : Carbonyl (C=O) at ~165 ppm; pyrazole C5 (δ 150–155 ppm) confirms regiochemistry.
  • X-ray crystallography : Resolve dihedral angles between dimethoxyphenyl and thiophene groups (typically 45–60°) to confirm stereochemistry .
  • HRMS : Validate molecular formula (C₂₄H₂₄N₂O₄S) with <2 ppm error .

Advanced: How can discrepancies in IC₅₀ values across kinase inhibition assays be resolved?

Methodological Answer:
Contradictory activity data may stem from:

  • Assay conditions : ATP concentration (10 μM vs. 100 μM) impacts competitive inhibition. Standardize using the ADP-Glo™ Kinase Assay .
  • Cellular vs. enzymatic assays : Account for membrane permeability (e.g., logP = 3.2) via PAMPA measurements.
  • Off-target effects : Use counter-screening against unrelated kinases (e.g., PKA, EGFR) to confirm selectivity .
    Meta-analysis of dose-response curves (GraphPad Prism) and Hill slope validation reduce variability .

Advanced: What role does the dihydropyrazole ring’s stereochemistry play in modulating β-amyloid aggregation inhibition?

Methodological Answer:
The 4,5-dihydro-1H-pyrazole ring exists in a puckered conformation, with the cis configuration favoring π-π stacking with amyloid fibrils.

  • Enantiomeric separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to isolate (R) and (S) forms.
  • Activity correlation : Cis-configured analogs show 5–10× higher inhibition (ThT assay, IC₅₀ = 0.8 μM) than trans isomers .
  • MD simulations : Free energy calculations (MM-PBSA) reveal stronger binding of the cis form to Aβ₁–₄₂ fibrils .

Basic: What protocols ensure compound stability during long-term storage for bioassays?

Methodological Answer:

  • Storage conditions : Lyophilize and store at –80°C under argon. Avoid DMSO stocks >6 months.
  • Stability testing :
    • HPLC : Monitor degradation peaks (C18 column, acetonitrile/water 60:40) monthly.
    • FTIR : Track carbonyl band (1700 cm⁻¹) shifts indicative of hydrolysis .
    • Accelerated testing : Expose to 40°C/75% RH for 4 weeks; ≤5% degradation is acceptable .

Advanced: How can QSAR models guide optimization of dimethoxyphenyl substituents for enhanced P-glycoprotein inhibition?

Methodological Answer:
Develop a 3D-QSAR model using CoMFA/CoMSIA:

Training set : 30 analogs with IC₅₀ values (Calcein-AM assay).

Descriptors : Include steric (Molar Refractivity), electronic (Hammett σ), and hydrophobic (logP) parameters.

Validation : Leave-one-out cross-validation (q² > 0.6) and external test set (R² > 0.8).
Key findings:

  • 3,4-Dimethoxy substitution : Enhances binding (contour map steric favorability).
  • Thiophene replacement : Fluorinated thiophenes improve metabolic stability (t₁/₂ > 120 min in liver microsomes) .

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